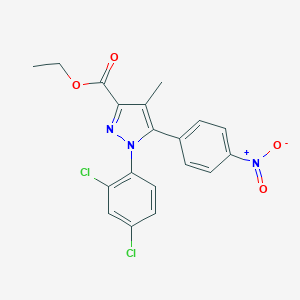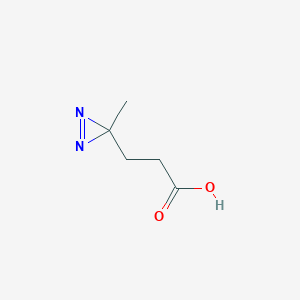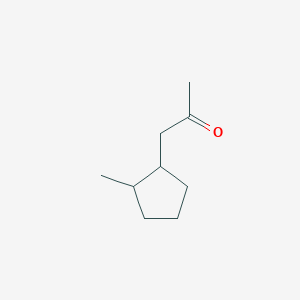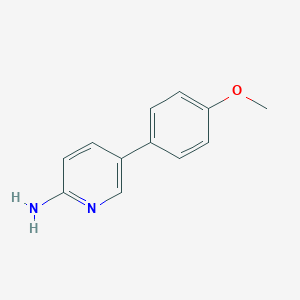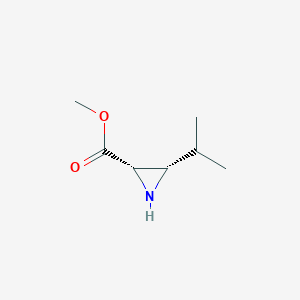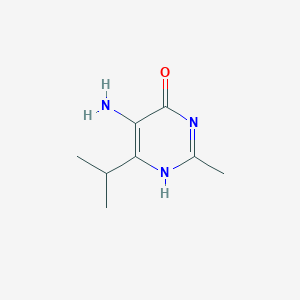
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one is a pyrimidine derivative that has attracted significant attention in scientific research applications due to its potential as an anti-cancer agent. It has been synthesized through various methods and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of 5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one involves the inhibition of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of nucleotides. This inhibition leads to the depletion of nucleotides, which are essential for DNA synthesis and cell proliferation. As a result, cancer cells are unable to divide and grow, leading to their death. Furthermore, the inhibition of DHFR has been shown to have anti-inflammatory properties and to protect against neurodegenerative diseases.
Effets Biochimiques Et Physiologiques
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one has been shown to have significant biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and have anti-inflammatory properties. Furthermore, it has been shown to protect against neurodegenerative diseases by inhibiting DHFR.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one in lab experiments is its high yield and purity through the synthesis method. Furthermore, it has been extensively studied for its anti-cancer properties, making it a promising candidate for further research. However, one of the limitations is that it may have off-target effects, leading to potential toxicity in non-cancer cells.
Orientations Futures
There are several future directions for the research of 5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one. One potential direction is to explore its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases. Another direction is to investigate its potential in combination with other anti-cancer agents to enhance its efficacy and reduce potential toxicity. Furthermore, the development of more selective DHFR inhibitors may lead to the development of more effective anti-cancer agents.
Méthodes De Synthèse
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one can be synthesized through various methods, including the reaction of 2-methyl-4,6-dioxypyrimidine with isopropylamine and ammonium acetate. Another method involves the reaction of 2-methyl-4,6-dioxypyrimidine with isopropylamine and sodium hydride. The yield of this synthesis method is relatively high, and the purity of the final product can be easily achieved through recrystallization.
Applications De Recherche Scientifique
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one has been extensively studied for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the prevention of cancer. Furthermore, 5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one has been shown to have potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
Propriétés
Numéro CAS |
155082-36-3 |
|---|---|
Nom du produit |
5-Amino-6-isopropyl-2-methylpyrimidin-4(1H)-one |
Formule moléculaire |
C8H13N3O |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
5-amino-2-methyl-4-propan-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O/c1-4(2)7-6(9)8(12)11-5(3)10-7/h4H,9H2,1-3H3,(H,10,11,12) |
Clé InChI |
OJMIXVROUQCJCS-UHFFFAOYSA-N |
SMILES isomérique |
CC1=NC(=O)C(=C(N1)C(C)C)N |
SMILES |
CC1=NC(=C(C(=O)N1)N)C(C)C |
SMILES canonique |
CC1=NC(=O)C(=C(N1)C(C)C)N |
Synonymes |
4(1H)-Pyrimidinone,5-amino-2-methyl-6-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



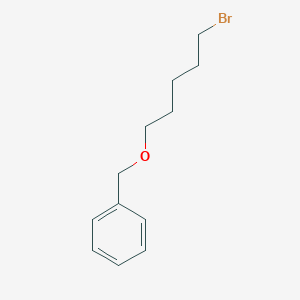
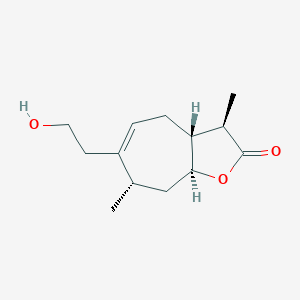

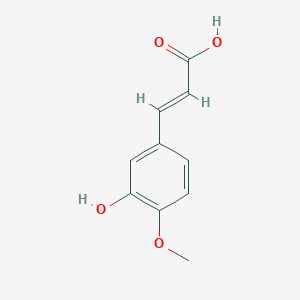
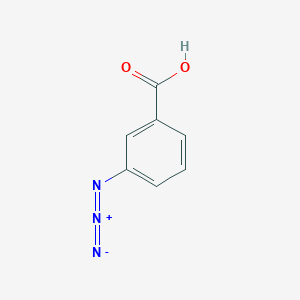
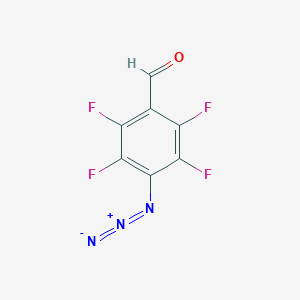
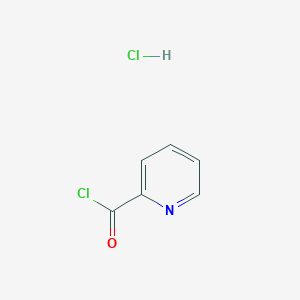
![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)
![7-Phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B116735.png)
